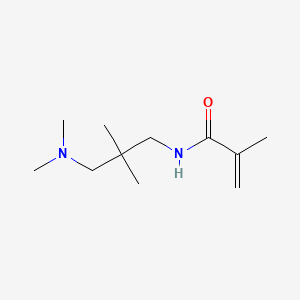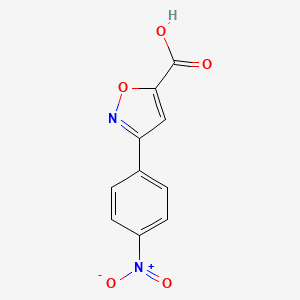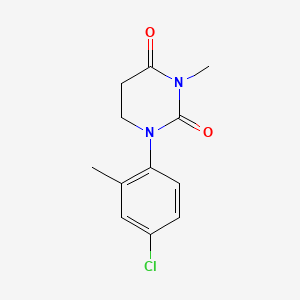
1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a dihydrouracil core substituted with a 2-methyl-4-chlorophenyl group and an additional methyl group, making it a subject of interest in chemical and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione typically involves the reaction of 2-methyl-4-chlorophenyl isocyanate with 3-methyluracil under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. Quality control measures, including HPLC and NMR spectroscopy, are employed to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学的研究の応用
1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
1-(2-Methyl-4-chlorophenyl)-3-methyluracil: Similar structure but lacks the dihydro component.
2-Methyl-4-chlorophenyl isocyanate: A precursor in the synthesis of the target compound.
3-Methyluracil: The uracil core used in the synthesis.
Uniqueness
1-(4-Chloro-2-methylphenyl)-3-methyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
77385-01-4 |
|---|---|
分子式 |
C12H13ClN2O2 |
分子量 |
252.69 g/mol |
IUPAC名 |
1-(4-chloro-2-methylphenyl)-3-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H13ClN2O2/c1-8-7-9(13)3-4-10(8)15-6-5-11(16)14(2)12(15)17/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
KQYBIEOQYRCHLW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)N2CCC(=O)N(C2=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
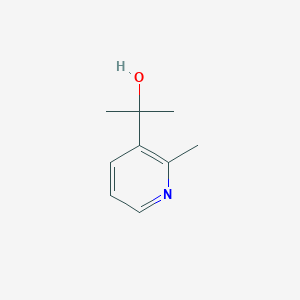
![4-Ethoxydibenzo[b,d]furan](/img/structure/B8740145.png)
![10-Bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxylic acid](/img/structure/B8740164.png)
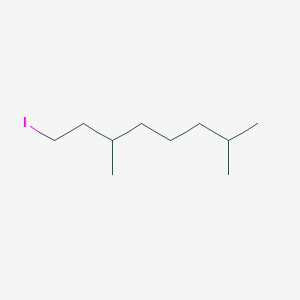
![4-{[5-bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methyl-4-pyrimidinyl]amino}cyclohexanol](/img/structure/B8740185.png)
![3-ChloroBenzo[4,5]thieno[2,3-b ]pyridine](/img/structure/B8740188.png)
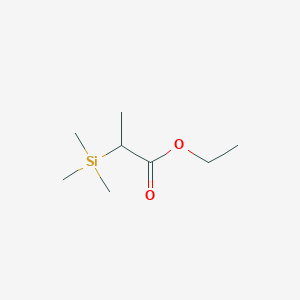
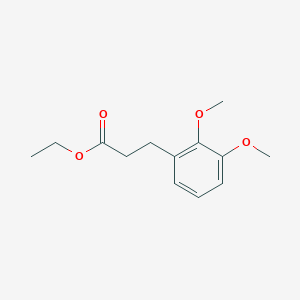
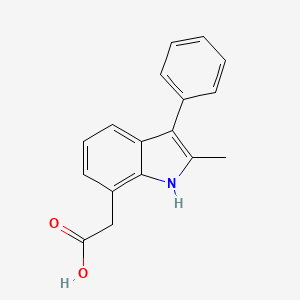
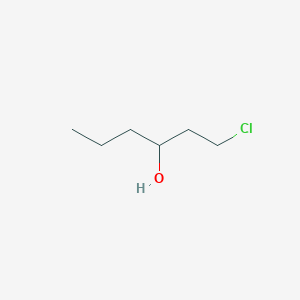
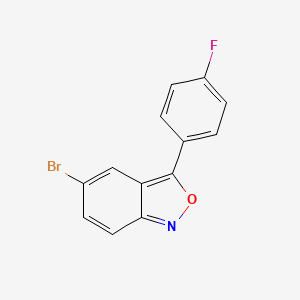
![4-[(cyclohexylamino)methyl]Benzonitrile](/img/structure/B8740217.png)
